molecular formula C9H17ClO5S B13527852 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride

Katalognummer: B13527852
Molekulargewicht: 272.75 g/mol
InChI-Schlüssel: JQZUFNGGCXLVFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO4S. It is known for its role in organic synthesis, particularly in the formation of sulfonate esters. The compound features a sulfonyl chloride group, which is highly reactive and useful in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride typically involves the reaction of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-2-[(Oxolan-2-yl)methoxy]ethoxyethanol+Chlorosulfonic acid2-2-[(Oxolan-2-yl)methoxy]ethoxyethane-1-sulfonyl chloride+Hydrochloric acid\text{2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-2-[(Oxolan-2-yl)methoxy]ethoxyethanol+Chlorosulfonic acid→2-2-[(Oxolan-2-yl)methoxy]ethoxyethane-1-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product and remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonate esters, sulfonamides, and sulfonate salts.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to moderate heating, often under an inert atmosphere to prevent unwanted side reactions

Major Products Formed

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Salts: Formed by the reaction with thiols

Wissenschaftliche Forschungsanwendungen

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the modification of polymers and the preparation of functional materials with specific properties.

    Biochemistry: Applied in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Wirkmechanismus

The mechanism of action of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethanol: The precursor to the sulfonyl chloride compound.

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.

    Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis.

Uniqueness

2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride is unique due to its specific structure, which includes an oxolane ring and an ethoxyethane chain. This structure imparts distinct reactivity and properties compared to other sulfonyl chloride compounds, making it valuable for specific synthetic applications.

Eigenschaften

Molekularformel

C9H17ClO5S

Molekulargewicht

272.75 g/mol

IUPAC-Name

2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H17ClO5S/c10-16(11,12)7-6-13-4-5-14-8-9-2-1-3-15-9/h9H,1-8H2

InChI-Schlüssel

JQZUFNGGCXLVFJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)COCCOCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.